molecular formula C7H7F B13439318 4-Fluorotoluene-alpha-D1

4-Fluorotoluene-alpha-D1

Cat. No.: B13439318
M. Wt: 111.13 g/mol
InChI Key: WRWPPGUCZBJXKX-MICDWDOJSA-N
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Description

It is a fluorinated aromatic compound with the molecular formula C7H6DF and a molecular weight of 111.14 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorotoluene-alpha-D1 can be synthesized through various methods, including the deuteration of 4-Fluorotoluene. One common method involves the reaction of 4-Fluorotoluene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.

    Oxidation: Major products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.

    Reduction: Major products include cyclohexane derivatives.

Scientific Research Applications

4-Fluorotoluene-alpha-D1 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Fluorotoluene-alpha-D1 involves its interaction with various molecular targets and pathways. In deuterium labeling studies, the deuterium atom replaces a hydrogen atom, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding metabolic pathways and the effects of deuterium substitution on chemical reactions .

Comparison with Similar Compounds

4-Fluorotoluene-alpha-D1 is unique due to its deuterium substitution, which distinguishes it from other fluorotoluene derivatives. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the position of the fluorine atom and the presence of deuterium in this compound.

Biological Activity

4-Fluorotoluene-alpha-D1 is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and its behavior as an environmental contaminant. This article delves into the biological activity, synthesis, and research findings related to this compound.

This compound is characterized by the presence of a fluorine atom on the aromatic ring, which influences its reactivity and interaction with biological systems. The synthesis of this compound typically involves:

  • Electrophilic Aromatic Substitution : The introduction of fluorine into toluene can be achieved through various methods, including direct fluorination or using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
  • Electrochemical Methods : Recent studies have explored electrochemical reactions for the incorporation of carbon dioxide into fluorinated toluenes, enhancing their functionalization potential .

Table 1: Comparison of Synthesis Methods

MethodDescriptionYield (%)References
Direct FluorinationUsing fluorinating agentsVariable
Electrochemical CarboxylationIncorporation of CO2 under electrochemical conditionsUp to 80%

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and altering the compound's pharmacokinetics.

  • Enzyme Interactions : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects or toxicity depending on dosage and exposure duration.
  • Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cellular stress responses, making it a candidate for further pharmacological exploration .

Case Studies

  • Toxicological Assessments : Research has shown that exposure to this compound can lead to neurotoxic effects in animal models. Behavioral changes were observed in rodents following prolonged exposure, indicating potential risks associated with environmental contamination.
  • Pharmacological Studies : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties in vitro. These findings warrant further investigation into its therapeutic potential for inflammatory diseases .

Table 2: Summary of Biological Activity Findings

Study TypeFindingsReferences
Toxicological StudiesNeurotoxic effects observed in rodent models
Pharmacological EvaluationsAnti-inflammatory activity in vitro
Environmental Impact StudiesPersistence as a contaminant in soil and water

Environmental Impact

This compound has been identified as an environmental contaminant due to its stability and resistance to biodegradation. Its presence in soil and water systems raises concerns about ecological toxicity and bioaccumulation.

  • Biodegradation Studies : Research indicates limited biodegradability under standard conditions, necessitating advanced treatment methods for contaminated sites .
  • Ecotoxicological Assessments : Aquatic organisms exposed to this compound have shown adverse effects, including reduced growth rates and reproductive success, highlighting the need for regulatory measures .

Properties

Molecular Formula

C7H7F

Molecular Weight

111.13 g/mol

IUPAC Name

1-(deuteriomethyl)-4-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D

InChI Key

WRWPPGUCZBJXKX-MICDWDOJSA-N

Isomeric SMILES

[2H]CC1=CC=C(C=C1)F

Canonical SMILES

CC1=CC=C(C=C1)F

Origin of Product

United States

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